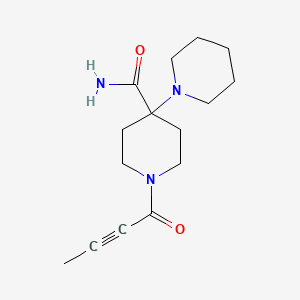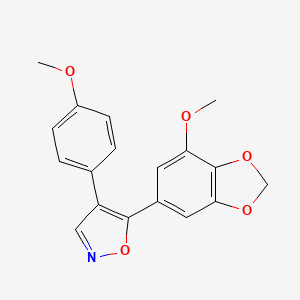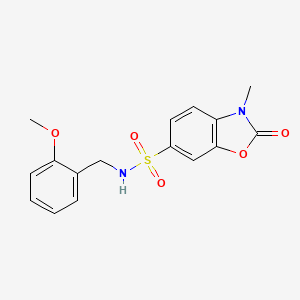
1'-But-2-ynoyl-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-But-2-ynoyl-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a but-2-ynoyl group attached to the 1’ position of the bipiperidine ring system, with a carboxamide group at the 4’ position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-But-2-ynoyl-1,4’-bipiperidine-4’-carboxamide typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Introduction of the But-2-ynoyl Group: The but-2-ynoyl group is introduced through an acylation reaction using but-2-ynoic acid or its derivatives.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the bipiperidine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of 1’-But-2-ynoyl-1,4’-bipiperidine-4’-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1’-But-2-ynoyl-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carboxamides or thiol derivatives.
Scientific Research Applications
1’-But-2-ynoyl-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-But-2-ynoyl-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1’-But-2-ynoyl-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds:
1,4’-Bipiperidine-4’-carboxamide: Lacks the but-2-ynoyl group, making it less reactive in certain chemical reactions.
1’-Benzyl-1,4’-bipiperidine-4’-carboxamide: Contains a benzyl group instead of the but-2-ynoyl group, leading to different biological activities.
4-Piperidinopiperidine: A simpler structure with different chemical properties and applications.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-but-2-ynoyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-2-6-13(19)17-11-7-15(8-12-17,14(16)20)18-9-4-3-5-10-18/h3-5,7-12H2,1H3,(H2,16,20) |
InChI Key |
WLNVFKMPNCNMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041945.png)

![3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041955.png)
![Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate](/img/structure/B11041963.png)
![4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid](/img/structure/B11041975.png)
![Tetramethyl 6'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041977.png)
![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041983.png)

![2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide](/img/structure/B11041987.png)

![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanoic acid](/img/structure/B11042000.png)
![4-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11042019.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B11042026.png)
![5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11042033.png)
